molecular formula C31H31NO4 B041788 N-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl]-2-(4-phenylmethoxyphenyl)acetamide CAS No. 132257-11-5

N-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl]-2-(4-phenylmethoxyphenyl)acetamide

Cat. No. B041788
M. Wt: 481.6 g/mol
InChI Key: ZDSILQMWZTUJBB-UHFFFAOYSA-N
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Description

N-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl]-2-(4-phenylmethoxyphenyl)acetamide, also known as MPPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. MPPA is a derivative of the widely used drug, tamoxifen, and is known to have anti-estrogenic effects.

Scientific Research Applications

Herbicide Metabolism and Environmental Impact

Research on similar compounds, such as chloroacetamide herbicides, has shown significant insights into their metabolism and environmental impact. For instance, a study on the metabolism of chloroacetamide herbicides in human and rat liver microsomes revealed important details about their carcinogenic potential and the complex metabolic pathways involved. This study can provide a framework for understanding the metabolism of N-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl]-2-(4-phenylmethoxyphenyl)acetamide and similar compounds (Coleman et al., 2000).

Pharmaceutical Research and Drug Development

Several studies have synthesized and evaluated derivatives of acetamide for their potential therapeutic applications. For instance, the synthesis and evaluation of 2-(4-methoxyphenyl) ethyl] acetamide derivatives for their protein tyrosine phosphatase 1B inhibitory activity provides insights into their potential antidiabetic activity (Saxena et al., 2009). Another study synthesized N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide and N-(1-(4-methoxyphenyl) ethyl)-2-phenoxyacetamide derivatives for potential cytotoxic, anti-inflammatory, analgesic, and antipyretic applications (Rani et al., 2016).

Material Science and Chemical Structure Analysis

In material science, the study of crystal structures and molecular docking of acetamide derivatives provides insights into their potential applications. For example, a study on the crystal structure of N-[2-(4-Methoxy-phenyl)-ethyl]-2-(quinolin-8-yloxy)-acetamide revealed information about its co-crystals and salt formations (Karmakar et al., 2009). Another study focused on different spatial orientations of amide derivatives on anion coordination, which is crucial for understanding their chemical properties and potential applications (Kalita & Baruah, 2010).

properties

IUPAC Name

N-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl]-2-(4-phenylmethoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H31NO4/c1-34-30-20-25(14-17-29(30)36-23-27-10-6-3-7-11-27)18-19-32-31(33)21-24-12-15-28(16-13-24)35-22-26-8-4-2-5-9-26/h2-17,20H,18-19,21-23H2,1H3,(H,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDSILQMWZTUJBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CCNC(=O)CC2=CC=C(C=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H31NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl]-2-(4-phenylmethoxyphenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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